Pentazocine hydrochloride is a synthetic opioid analgesic that exhibits both agonist and antagonist properties at opioid receptors. It is primarily used for the management of moderate to severe pain and has been noted for its efficacy comparable to that of codeine. This compound is classified as a mixed agonist-antagonist, which means it can activate certain opioid receptors while blocking others, leading to a unique profile of effects and side effects.
Pentazocine hydrochloride was first synthesized in the 1960s and has since been utilized in clinical settings for pain relief. It is derived from the morphinan structure, which is a core component of many opioid medications. The synthesis of pentazocine involves various chemical reactions that yield the final product through multiple intermediates.
Pentazocine hydrochloride falls under the category of narcotic analgesics. It is classified as a Schedule IV controlled substance in the United States due to its potential for abuse and dependence, although it is considered less addictive compared to other opioids like morphine or oxycodone.
The synthesis of pentazocine hydrochloride can be achieved through several methods, with one notable route involving the hydrogenation of specific precursors under controlled conditions.
Recent advancements have introduced methods that utilize lower pressures and shorter reaction times, significantly enhancing safety and efficiency in industrial production .
The hydrogenation process typically requires high pressure (5-6 MPa) and involves catalysts such as Raney nickel. Innovations in this area aim to reduce reaction times and improve yields while maintaining safety standards .
Pentazocine hydrochloride has a complex molecular structure characterized by several functional groups:
The compound's structure includes:
Pentazocine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactions typically require careful control of conditions such as temperature and pressure to optimize yields and minimize byproducts .
Pentazocine hydrochloride acts on the central nervous system by binding to opioid receptors:
This dual action contributes to its effectiveness in pain management while reducing the risk of addiction .
These properties influence its pharmacokinetics, including absorption and distribution within the body .
Pentazocine hydrochloride is primarily used in medical settings for:
Pentazocine hydrochloride (C₁₉H₂₇NO·HCl) is a synthetic compound derived from the benzomorphan alkaloid scaffold, characterized by a hexahydro-2,6-methano-3-benzazocin-8-ol core structure. The hydrochloride salt form enhances its stability and water solubility, with a molecular weight of 321.89 g/mol [3] [9]. Key structural features include:
Table 1: Structural Components of Pentazocine Hydrochloride
Component | Role | Location |
---|---|---|
Phenolic hydroxyl | Hydrogen bonding with receptors | C8 |
Tertiary amine | Salt formation (HCl) | N-3 |
Dimethylallyl chain | Modulates receptor affinity | N-substituent |
Methyl groups | Steric hindrance | C6, C11 |
The benzomorphan backbone confers rigidity, while the N-substituent allows selective receptor interactions. X-ray crystallography confirms a tricyclic system with chair and boat conformations in the azocine ring [4].
Pentazocine hydrochloride exhibits three chiral centers (C2, C6, C11), generating eight possible stereoisomers. The clinically used form is the levo (-) enantiomer, which demonstrates superior analgesic efficacy due to preferential binding to κ-opioid receptors (KOR) [6]. Key stereochemical insights:
Table 2: Enantiomer Activity Profiles
Enantiomer | κ-Opioid Affinity (Ki) | μ-Opioid Affinity (Ki) | Primary Effect |
---|---|---|---|
(-)-Pentazocine | 1.2 nM | 45 nM | Agonism (κ), Antagonism (μ) |
(+)-Pentazocine | 24 nM | >500 nM | Negligible activity |
Industrial synthesis of pentazocine hydrochloride involves a multi-step sequence starting from 3-methylpent-3-en-1-amine:
Critical innovations include:
Table 3: Industrial Synthesis Process
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Reductive amination | Raney Ni, H₂ (50 psi), EtOH | 3-Methylpent-3-en-1-amine | 88% |
Cyclization | Ethyl cyanoacetate, HCl, reflux | 2'-Hydroxybenzomorphan | 75% |
Resolution | (-)-Dibenzoyl tartaric acid | (-)-Pentazocine freebase | 62% |
Salt formation | HCl in MeOH/EtOH | Pentazocine hydrochloride | 95% |
Pentazocine hydrochloride is pharmacologically classified as a mixed opioid agonist-antagonist with the following receptor interactions:
The ceiling effect for analgesia occurs at 60–90 mg due to self-limiting MOR antagonism, preventing dose-dependent respiratory depression beyond this threshold [6] [8].
Table 4: Opioid Receptor Binding Profile
Receptor | Affinity (Ki, nM) | Intrinsic Activity | Functional Outcome |
---|---|---|---|
κ-Opioid | 1.2 | Full agonist | Spinal analgesia |
μ-Opioid | 45 | Partial antagonist | Blocks morphine effects |
σ₁ | 25 | Agonist | Dysphoria, hallucinations |
δ-Opioid | >1000 | None | No significant effect |
Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7